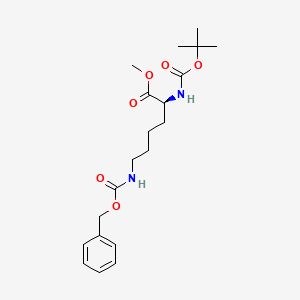

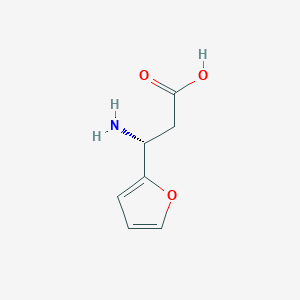

(R)-3-Amino-3-(2-furyl)-propionic acid

概要

説明

“®-3-Amino-3-(2-furyl)-propionic acid” likely refers to a compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH) on a 3-carbon chain, with a furyl group (a furan ring) attached to the middle carbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through chemoenzymatic methods. For example, a two-step chemoenzymatic synthesis of ®-2-amino-1-(2-furyl)ethanol was developed, involving an enantioselective cyanohydrin reaction followed by sodium borohydride reduction .Molecular Structure Analysis

The molecular structure of this compound would likely include a 3-carbon chain with an amino group and a carboxylic acid group at either end, and a furan ring attached to the middle carbon .Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. For example, furfural, a furan derivative, can be oxidized to furoic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, furan-2-carboxylic and 3-(2-furyl)-2-propenoic acids have specific enthalpies of combustion, formation, fusion, and sublimation .科学的研究の応用

Analytical Applications in Agricultural and Biomedical Sciences

(R)-3-Amino-3-(2-furyl)-propionic acid, due to its amino group, can participate in reactions significant for analytical purposes, similar to the broader class of amino acids. The ninhydrin reaction, for example, is extensively applied for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins across diverse scientific fields, including agricultural, biochemical, clinical, and nutritional sciences. This reaction forms a purple dye with amino acids, indicating its potential use in assays involving this compound for qualitative or quantitative analyses in various scientific applications (Friedman, 2004).

Contributions to Health and Pharmacology

In the realm of health and pharmacology, phenolic compounds like chlorogenic acid have garnered attention for their multifaceted biological and pharmacological effects. By analogy, structurally related compounds, including this compound, might also exhibit similar beneficial properties, such as antioxidant, anti-inflammatory, and neuroprotective effects. Such compounds can modulate lipid metabolism and glucose levels, hinting at potential research applications of this compound in studying metabolic disorders, cardiovascular diseases, and other health conditions (Naveed et al., 2018).

Role in Chromatography and Separation Sciences

In chromatography and separation sciences, the unique properties of amino acids, including this compound, are exploited for the development of stationary and mobile phases in hydrophilic interaction chromatography (HILIC). This technique is beneficial for separating polar, weakly acidic or basic samples, including peptides, proteins, and various natural compounds. The functional groups in this compound could facilitate its use in designing novel chromatographic methods or enhancing the selectivity and efficiency of existing techniques (Jandera, 2011).

Implications in Food Science and Technology

In food science and technology, the understanding of amino acid interactions and their metabolic pathways is crucial for improving food quality and safety. For instance, the study of volatile fatty acids production from amino acids has implications for flavor development in fermented foods. Similarly, research into this compound could uncover its potential roles in food fermentation processes, influencing flavor, nutritional value, or preservation methods (Smit et al., 2009).

Nutritional and Probiotic Research

Finally, the metabolic activities of gut microbiota, including the production of short-chain fatty acids like propionic acid, have significant health implications. Research into compounds structurally related or functionally similar to this compound can contribute to understanding how diet influences microbial metabolism and, subsequently, human health. Such studies could lead to developing new probiotic strains or dietary interventions promoting beneficial microbial metabolites production (Hosseini et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3R)-3-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVKIOGYSPIMP-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

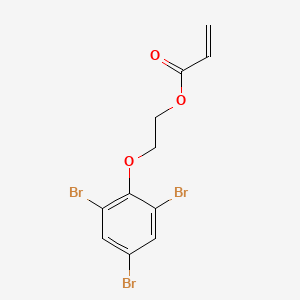

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

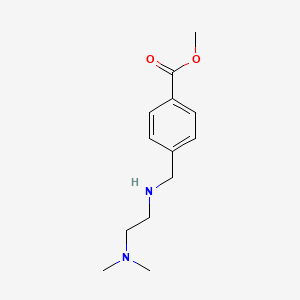

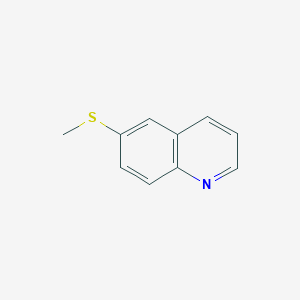

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)

![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)